molecular formula C15H14ClN5OS B2874505 1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone CAS No. 478077-60-0

1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone

Cat. No.: B2874505
CAS No.: 478077-60-0
M. Wt: 347.82
InChI Key: CRXSFVREPRRBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted at position 3 with a 4-ethyl-5-(methylsulfanyl)-1,2,4-triazole moiety and at position 1 with a 4-chlorophenyl group. Such derivatives are often explored in medicinal and agrochemical research due to their heterocyclic diversity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS/c1-3-20-14(17-18-15(20)23-2)13-12(22)8-9-21(19-13)11-6-4-10(16)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXSFVREPRRBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyridazinone core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the triazole ring: This step involves the reaction of the pyridazinone intermediate with ethyl and methylsulfanyl substituents under specific conditions, such as the use of strong bases or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the pyridazinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a receptor site, blocking the action of a natural ligand and thereby modulating a biological response.

Comparison with Similar Compounds

Substituent Variations at the Triazole Position 5

The substituent at position 5 of the triazole ring is critical for modulating properties. Key analogs include:

Compound Name Triazole Position 5 Substituent Molecular Formula Molecular Mass (g/mol) Key Features
Target Compound Methylsulfanyl (-SMe) C₁₆H₁₃ClN₅OS (est.) ~353.82 (est.) Compact substituent; moderate lipophilicity
1-(4-Chlorophenyl)-3-[4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone Propadienylsulfanyl C₁₇H₁₄ClN₅OS 371.84 Extended unsaturated chain; increased steric bulk and potential reactivity
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 4-Methylphenyl-sulfanyl C₂₄H₂₀ClN₃OS 433.95 Aromatic bulk; enhanced π-π stacking potential

Key Observations :

  • Electronic Effects : The methylsulfanyl group in the target compound is electron-donating, whereas propadienylsulfanyl (in ) introduces conjugated π-bonds, altering electron density.
  • Steric Considerations : Aryl-sulfanyl groups (e.g., 4-methylphenyl in ) introduce significant steric hindrance, which may impact binding to biological targets.

Pyridazinone and Aromatic Ring Modifications

Variations in the pyridazinone core or attached aryl groups influence physicochemical and pharmacological profiles:

Compound Name Pyridazinone/Aryl Substituents Molecular Formula Molecular Mass (g/mol) Notable Features
Target Compound 4-Chlorophenyl C₁₆H₁₃ClN₅OS (est.) ~353.82 (est.) Chlorine enhances electronegativity; potential for halogen bonding
3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one Trifluoromethylpyridine-pyrazole hybrid C₁₉H₁₀Cl₂F₃N₅O 452.22 High electronegativity from CF₃; improved metabolic stability
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one Hydroxyphenyl C₈H₇N₃O₂ 177.16 Polar -OH group; increased solubility but reduced membrane permeability

Key Observations :

  • Halogen vs. Hydroxyl : The 4-chlorophenyl group in the target compound offers hydrophobic and halogen-bonding capabilities, contrasting with the polar -OH group in .
  • Hybrid Systems: The trifluoromethylpyridine-pyrazole hybrid in demonstrates how core heterocycle replacement (pyridazinone → pyrazole) can drastically alter electronic properties and bioactivity.

Biological Activity

1-(4-Chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone (CAS No. 478077-60-0) is a synthetic compound with a complex molecular structure that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClN5OS
  • Molecular Weight : 347.82 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridazin-4-one

The compound features a pyridazinone core and a triazole ring, both known for their biological activity. The presence of the chlorophenyl and methylsulfanyl groups contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing significant anti-proliferative effects.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3
HepG2 (Liver Cancer)12.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. It may inhibit key enzymes involved in tumor growth and proliferation or modulate signaling pathways that lead to apoptosis (programmed cell death).

In particular, the triazole moiety is known for its role in enzyme inhibition, which can disrupt cancer cell metabolism and survival pathways.

Other Pharmacological Activities

Beyond its anticancer properties, research indicates that this compound may exhibit additional biological activities:

  • Antimicrobial Activity : The compound's structural features suggest potential efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Antioxidant Properties : The presence of sulfur in the methylsulfanyl group may contribute to antioxidant activity, protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds within the same chemical class:

  • A study on thiazolidinone derivatives demonstrated significant anticancer activity through enzyme inhibition pathways, highlighting the importance of structural modifications in enhancing biological efficacy .
  • Another research effort focused on ultrasound-assisted synthesis of triazole derivatives reported promising anti-proliferative activities against liver cancer cells .

These findings underscore the potential of modifying existing scaffolds to enhance therapeutic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.